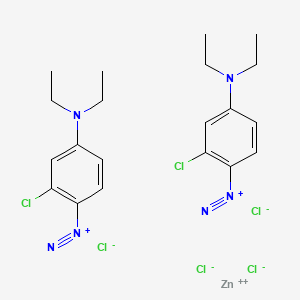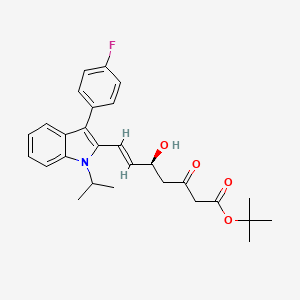![molecular formula C7H5N3S B12328204 Pyrazolo[5,1-b]thiazole-7-carbonitrile, 6-methyl-](/img/structure/B12328204.png)
Pyrazolo[5,1-b]thiazole-7-carbonitrile, 6-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazolo[5,1-b]thiazole-7-carbonitrile, 6-methyl- is a heterocyclic compound that features a fused ring system combining pyrazole and thiazole moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolo[5,1-b]thiazole-7-carbonitrile, 6-methyl- typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazonoyl halides with thioamides under basic conditions. For instance, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields the desired pyrazolo[5,1-b]thiazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions such as temperature, solvent, and catalysts are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrazolo[5,1-b]thiazole-7-carbonitrile, 6-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the carbonitrile group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols
Wissenschaftliche Forschungsanwendungen
Pyrazolo[5,1-b]thiazole-7-carbonitrile, 6-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly as a protein kinase inhibitor.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Wirkmechanismus
The mechanism of action of Pyrazolo[5,1-b]thiazole-7-carbonitrile, 6-methyl- involves its interaction with specific molecular targets. For instance, as a protein kinase inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins and thereby inhibiting cell proliferation . This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell growth is a hallmark.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]thiazoles: These compounds also feature a fused pyrazole-thiazole ring system but differ in the position of the nitrogen and sulfur atoms.
Pyrazolo[4,3-b][1,4]thiazines: These compounds have a similar fused ring structure but include an additional nitrogen atom in the thiazine ring.
Uniqueness
Pyrazolo[5,1-b]thiazole-7-carbonitrile, 6-methyl- is unique due to its specific ring fusion pattern and the presence of a carbonitrile group. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to act as a protein kinase inhibitor sets it apart from other pyrazole-thiazole derivatives, making it a valuable compound in medicinal chemistry research.
Eigenschaften
Molekularformel |
C7H5N3S |
|---|---|
Molekulargewicht |
163.20 g/mol |
IUPAC-Name |
6-methylpyrazolo[5,1-b][1,3]thiazole-7-carbonitrile |
InChI |
InChI=1S/C7H5N3S/c1-5-6(4-8)7-10(9-5)2-3-11-7/h2-3H,1H3 |
InChI-Schlüssel |
VUIGWBHJGISURC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN2C=CSC2=C1C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate](/img/structure/B12328130.png)
![Phenol,4-[[(4-butylphenyl)imino]methyl]-, 1-acetate](/img/structure/B12328132.png)


![1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12328149.png)
![Benzoic acid, 4-[(aminoiminomethyl)amino]-, methyl ester](/img/structure/B12328150.png)

![Uridine, 2'-deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]-5-iodo-](/img/structure/B12328164.png)

![ethyl 2-[(3Z)-thiolan-3-ylidene]acetate](/img/structure/B12328185.png)




